molecular formula C15H15N3O2S B2800422 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide CAS No. 2034354-56-6

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2800422
CAS No.: 2034354-56-6
M. Wt: 301.36
InChI Key: XUQZQXZQVFMNCC-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C15H15N3O2S and its molecular weight is 301.36. The purity is usually 95%.
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Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-3-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

  • Furan Ring : A five-membered aromatic ring that contributes to the compound's reactivity and biological interactions.
  • Pyrazole Moiety : A five-membered ring containing two nitrogen atoms, known for its diverse pharmacological activities.
  • Thiophene Ring : A sulfur-containing five-membered ring that enhances the compound's electronic properties.

The molecular formula for this compound is C13H14N4O1SC_{13}H_{14}N_{4}O_{1}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms which are integral to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
  • Coupling with Furan : The furan moiety is introduced via coupling reactions such as Suzuki or Heck reactions.
  • Formation of the Thiophene Ring : This involves cyclization reactions with sulfur sources.
  • Final Assembly : The final compound is formed by linking the pyrazole and furan rings through appropriate linkers and functional groups.

Table 1: Summary of Synthetic Routes

StepReaction TypeKey Reagents
1. Pyrazole FormationCyclizationHydrazine, 1,3-dicarbonyl
2. Furan CouplingCoupling ReactionSuzuki or Heck reagents
3. Thiophene SynthesisCyclizationDiene and sulfur source
4. Final AssemblyLinkageAppropriate coupling reagents

Antimicrobial Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structures were tested for their minimum inhibitory concentration (MIC) against various pathogens, showing promising results:

  • MIC Values : Some derivatives showed MIC values as low as 0.220.25μg/mL0.22-0.25\mu g/mL, indicating strong antibacterial effects against strains such as Staphylococcus aureus and Staphylococcus epidermidis .

Antiviral Activity

Compounds containing furan and pyrazole rings have also been investigated for their antiviral properties. Research indicates that these compounds can inhibit reverse transcriptase activity, a crucial mechanism in viral replication . The structure's complexity may contribute to novel mechanisms of action not observed in simpler analogs.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity.
  • Binding Affinity : The presence of multiple heterocycles allows for enhanced binding affinity to biological targets, potentially leading to improved efficacy.
  • Metabolic Pathways : Understanding its metabolic pathways through computational modeling can help predict its behavior within biological systems.

Case Studies and Research Findings

A variety of studies have explored the biological potential of related compounds:

  • Antimicrobial Studies : In vitro evaluations showed that certain pyrazole derivatives demonstrated significant antimicrobial activity with low MIC values .
  • Antiviral Studies : Compounds structurally similar to this compound were found to enhance reverse transcriptase inhibitory activity compared to standard antiviral agents .
  • Safety Profiles : Toxicological assessments indicated that related compounds exhibited no adverse effects at high doses in animal models .

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-thiophen-3-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c19-15(7-12-2-6-21-11-12)16-3-4-18-9-14(8-17-18)13-1-5-20-10-13/h1-2,5-6,8-11H,3-4,7H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQZQXZQVFMNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CN(N=C2)CCNC(=O)CC3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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